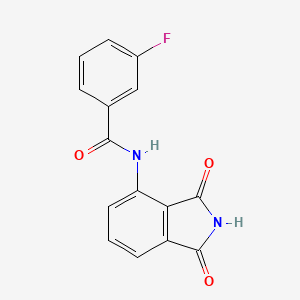
3-chloro-N-cyclopropylbenzamide
カタログ番号 B2598311
CAS番号:
94040-99-0
分子量: 195.65
InChIキー: NVRCUSXYDRRGSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-cyclopropylbenzamide is a chemical compound with the linear formula C10H10ClNO . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a five-step substitution reaction was used to synthesize 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . Another synthesis involved the reaction of 3-choloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various methods including MS, 1H NMR, 13C NMR, and FT-IR spectroscopy . The single crystal structure was determined by X-ray diffraction and conformational analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include substitution reactions . The cyclopropyl carbon in N-cyclopropylbenzamide is sp2-hybridized, which plays an important role in making the benzamide NH a stronger hydrogen bond donor and reducing metabolism .科学的研究の応用
Ring-Opening Dichlorination Reactions
- Application : 3-Chloro-N-cyclopropylbenzamide, through its structural analogs, participates in ring-opening 1,3-dichlorination reactions using iodobenzene dichloride. This process yields products with chlorine atoms positioned adjacent to donor and acceptor groups, highlighting its versatility in chemical synthesis (Garve, Barkawitz, Jones, & Werz, 2014).
Study of Solid State Structures
- Application : Compounds structurally similar to this compound have been studied in both solution and solid states using NMR spectroscopy and theoretical calculations. These studies contribute to understanding the molecular structure and stability of such compounds (Sanz, Claramunt, Alkorta, Sánchez-Sanz, & Elguero, 2012).
Molecular Structure and Intermolecular Interactions
- Application : Research on analogs of this compound focuses on their molecular structure and the influence of intermolecular interactions like dimerization and crystal packing. This research is crucial for understanding the rotational conformation of aromatic rings and their chemical reactivity (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Computational Studies on Cyclopropylmethoxy Carbenes
- Application : Computational studies have been conducted on cyclopropylmethoxy carbenes, closely related to this compound. These studies investigate the CO elimination reaction and the effects of substitution on the electronic and energetic properties of the conversion process, offering insights into reaction mechanisms and molecular dynamics (Sohrabi, Sabzyan, & Kiasadegh, 2013).
Synthesis of Chlorantraniliprole
- Application : The synthesis of chlorantraniliprole, a derivative of this compound, is a significant application in the chemical industry. The synthesis process involves a series of reactions including esterification, reduction, chlorination, and aminolysis, highlighting the compound's role in complex chemical synthesis (Yi-fen, Ai-xia, & Yafei, 2010).
Characterization of Heavier Cyclopropylidenes
- Application : Heavier cyclopropylidenes, which are structurally related to this compound, have been synthesized and characterized. These studies are crucial for understanding the properties of cyclopropylidene intermediates in chemical reactions (Jana, Omlor, Huch, Rzepa, & Scheschkewitz, 2014).
Structure-Activity Relationship of Derivatives
- Application : Research on the structure-activity relationship of derivatives of this compound contributes to the development of new potential agents, particularly in the field of cancer research. This includes testing against various human cancer cells and analysis of molecular properties (Tang, Acuña, Fernandes, Chettiar, Li, & de Blanco, 2017).
Novel Derivatives and Antibacterial Activity
- Application : Novel chloro-substituted derivatives of this compound have been designed and synthesized. These derivatives are tested for their antibacterial activity, demonstrating the compound's potential in developing new antimicrobial agents (Ienascu, Cata, Stefanut, Popescu, Rusu, Sfirloaga, Ursu, Mosoarca, Dabici, Danciu, & Muntean, 2022).
特性
IUPAC Name |
3-chloro-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRCUSXYDRRGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


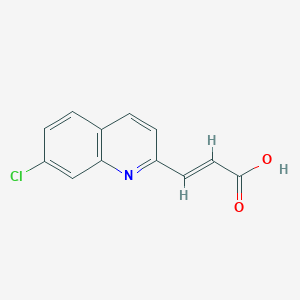
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)
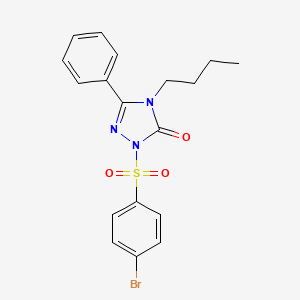
![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)
![4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2598240.png)
![2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2598241.png)
![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)
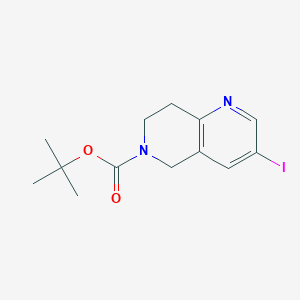
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)
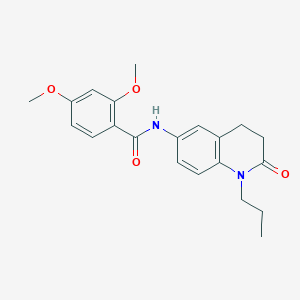
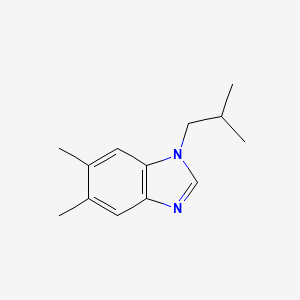
![9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2598250.png)
